1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C14H13NO3. It is characterized by a benzodioxole ring fused to a pyrrole ring, with two methyl groups and an aldehyde functional group.
Mechanism of Action
Target of Action
The primary target of 1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis .
Mode of Action
This compound, like other microtubule-targeting agents, modulates microtubule assembly, causing mitotic blockade and cell apoptosis . It achieves this by either suppressing tubulin polymerization or stabilizing the microtubule structure .
Biochemical Pathways
The compound’s action on microtubules affects the cell cycle , particularly the S phase . By causing cell cycle arrest at the S phase, it disrupts the normal progression of the cell cycle, leading to cell death .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This has been demonstrated in studies on various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Biochemical Analysis
Cellular Effects
The compound has been studied for its antiproliferative activity against various cancer cells . It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
Molecular Mechanism
The molecular mechanism of action of 1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not well-defined. It is known to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
Preparation Methods
The synthesis of 1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring is formed via a condensation reaction between a suitable diketone and an amine.
Introduction of the Aldehyde Group: The aldehyde group is introduced through a formylation reaction, often using Vilsmeier-Haack conditions (phosphorus oxychloride and dimethylformamide).
Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Scientific Research Applications
1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential anticancer agents and enzyme inhibitors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with similar compounds, such as:
1-Benzo[1,3]dioxol-5-yl-2-methyl-1H-pyrrole-3-carbaldehyde: This compound lacks one methyl group, which may affect its reactivity and binding properties.
1-Benzo[1,3]dioxol-5-yl-1H-pyrrole-3-carbaldehyde: This compound lacks both methyl groups, which can significantly alter its chemical and biological properties.
1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, affecting its acidity and reactivity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-11(7-16)10(2)15(9)12-3-4-13-14(6-12)18-8-17-13/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFVKFZJNJFLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355449 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806762 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
409353-81-7 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.